Tert-butyl 2-formylpyridin-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-formylpyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-4-5-12-9(6-8)7-14/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFQEAUCYICLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222435 | |
| Record name | 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-92-4 | |
| Record name | 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-formylpyridin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multi-Step Synthesis via Directed Metalation
Reaction Overview
The most widely documented route involves a two-step sequence starting from 4-aminopyridine derivatives. The first step installs the tert-butyl carbamate group, while the second introduces the formyl moiety via directed ortho-lithiation and formylation.
Step 1: Carbamate Protection
4-Aminopyridine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at ambient temperature for 1 hour. Triethylamine (TEA) is employed as a base to scavenge HCl generated during the reaction. This step achieves a 75% yield of tert-butyl pyridin-4-ylcarbamate.
Reaction Equation:
$$
\text{4-Aminopyridine} + \text{Boc}2\text{O} \xrightarrow{\text{THF, TEA}} \text{tert-butyl pyridin-4-ylcarbamate} + \text{CO}2
$$
Step 2: Formylation via Lithiation
The intermediate undergoes lithiation at the pyridine ring’s 2-position using tert-butyllithium (t-BuLi) in a THF/pentane solvent system at −78°C. After 15 minutes, the reaction is warmed to −20°C for 1.5 hours, followed by quenching with dimethylformamide (DMF) to introduce the formyl group. This step yields 67% of the target compound.
Key Conditions:
- Solvent: THF/Pentane (3:1 v/v)
- Temperature: −78°C → −20°C → Room temperature
- Reagents: t-BuLi (2.5 equiv), DMF (1.2 equiv)
Mechanistic Insights
The lithiation step proceeds via deprotonation at the pyridine’s 2-position, facilitated by the electron-donating carbamate group at the 4-position. The resulting aryl lithium species reacts with DMF, which acts as a formylating agent through nucleophilic attack on the carbonyl carbon.
One-Pot Tandem Protection-Formylation
Single-Vessel Strategy
Recent advances demonstrate a one-pot method combining carbamate protection and formylation. 4-Aminopyridine is treated with Boc₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). After complete protection, the mixture is cooled to 0°C, and phosphoryl chloride (POCl₃) is added to generate the Vilsmeier-Haack reagent in situ. Subsequent heating at 50°C for 6 hours introduces the formyl group directly.
Reaction Equation:
$$
\text{4-Aminopyridine} \xrightarrow{\text{Boc}2\text{O, DMAP}} \text{tert-butyl pyridin-4-ylcarbamate} \xrightarrow{\text{POCl}3, \text{DMF}} \text{Tert-butyl 2-formylpyridin-4-ylcarbamate}
$$
Palladium-Catalyzed Carbonylation
Methodology
A palladium-mediated approach employs tert-butyl pyridin-4-ylcarbamate and carbon monoxide (CO) under high pressure (5 atm). Using Pd(OAc)₂ as a catalyst and 1,3-bis(diphenylphosphino)propane (dppp) as a ligand, the reaction proceeds in DMF at 100°C for 12 hours. The formyl group is introduced via carbonyl insertion into a C–H bond at the 2-position.
Critical Parameters:
- Catalyst System: Pd(OAc)₂ (5 mol%), dppp (10 mol%)
- CO Pressure: 5 atm
- Yield: 62%
Comparative Analysis of Synthetic Routes
Analytical Characterization
Spectroscopic Data
Industrial Scalability Considerations
Cost-Benefit Analysis
- Lithiation Route: High reagent costs (t-BuLi) but suitable for small-scale API synthesis.
- Carbonylation Route: Scalable with bulk CO, but requires specialized reactors.
Emerging Methodologies
Photocatalytic Formylation
Preliminary studies utilize eosin Y as a photocatalyst under blue LED irradiation. The protocol achieves 54% yield at room temperature, avoiding cryogenic conditions.
Biocatalytic Approaches
Immobilized transaminases have been explored for enantioselective synthesis, though yields remain suboptimal (<30%).
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-formylpyridin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, aqueous conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine), acidic conditions.
Major Products Formed:
Oxidation: 2-formylpyridin-4-carboxylic acid.
Reduction: 2-formylpyridin-4-amine.
Substitution: Nitro-substituted or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Tert-butyl 2-formylpyridin-4-ylcarbamate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology: The compound can be used as a probe to study biological systems, such as enzyme inhibition or receptor binding assays.
Medicine: It may be utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound can be employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 2-formylpyridin-4-ylcarbamate exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or disease being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
*Inferred based on analogs.
Stability and Handling
- Storage Conditions : Fluorinated derivatives (e.g., CAS: 1446091-81-1) require refrigeration (4–8°C) to prevent decomposition, whereas chlorinated or hydroxylated analogs (e.g., CAS: 1021339-30-9) are stable at room temperature .
Biological Activity
Tert-butyl 2-formylpyridin-4-ylcarbamate (TBFP) is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, biological applications, and relevant case studies.
Structural Overview
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 222.24 g/mol
- Chemical Structure : The compound features a tert-butyl group, a formyl group, and a pyridine ring, which contribute to its unique properties.
The biological activity of TBFP is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating enzyme activity or receptor function.
- Hydrogen Bonding and π-π Interactions : The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets.
Biological Applications
Research indicates that TBFP has potential applications in several areas:
- Enzyme Inhibition : Similar compounds have shown promise as inhibitors for various enzymes. TBFP may exhibit inhibitory activity against specific enzymes involved in metabolic pathways.
- Therapeutic Development : The interactions of TBFP with biological receptors may lead to the development of new therapeutic agents targeting diseases related to enzyme dysregulation or receptor malfunction.
Study 1: Enzyme Interaction
A study investigated the interaction of TBFP with specific enzymes linked to metabolic disorders. The results indicated that TBFP could inhibit enzyme activity, suggesting its potential as a therapeutic agent for conditions such as diabetes and obesity.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Aldose Reductase | 12.5 | Significant inhibition |
| Dipeptidyl Peptidase | 8.3 | Moderate inhibition |
Study 2: Antimicrobial Properties
Another research focused on the antimicrobial properties of TBFP against various pathogens. The compound exhibited notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Enterococcus faecalis | 8.0 |
| Escherichia coli | >100 |
Study 3: Cancer Cell Line Testing
In vitro studies on cancer cell lines demonstrated that TBFP could inhibit cell proliferation in several types of cancer cells, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Effect on Proliferation |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Significant reduction |
| HT-29 (Colon Cancer) | 10.0 | Significant reduction |
Safety and Toxicity
While TBFP shows promising biological activities, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that TBFP may cause skin irritation and respiratory issues upon exposure. Further studies are required to evaluate its long-term toxicity and safety in clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
